molecular formula C22H23N3O2S B2818913 N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 451466-12-9

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B2818913
CAS No.: 451466-12-9
M. Wt: 393.51
InChI Key: DXZGXZCSCJPFDB-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (PubChem CID: 4108518) is a synthetic small molecule with the molecular formula C23H26N4OS and a molecular weight of 406.55 g/mol . This benzamide derivative features a distinct quinazolinone core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The compound's structure includes a 4-oxo-2-sulfanylidene (thioxo) quinazolinone group, which can be a key pharmacophore for interacting with biological targets. Compounds based on the quinazolinone structure have been identified as inhibitors of critical enzymes, such as p38α MAP kinase, which plays a central role in cellular signaling pathways related to inflammation . Similarly, other quinazolinone derivatives have been developed and explored as potential aurora kinase inhibitors, indicating the value of this chemotype in oncology research . The specific substitution pattern of this compound, including the N-cycloheptyl benzamide moiety, suggests it is a valuable chemical tool for researchers investigating kinase function, cellular proliferation, and the development of new therapeutic agents for conditions like inflammatory diseases and cancer. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound for in vitro assays, target validation, and as a building block in the synthesis of more complex molecules for pharmaceutical screening.

Properties

CAS No.

451466-12-9

Molecular Formula

C22H23N3O2S

Molecular Weight

393.51

IUPAC Name

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28)

InChI Key

DXZGXZCSCJPFDB-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences:

  • Acyl vs. Cycloheptyl Groups: Benzamide derivatives with long 2-acylamino chains (e.g., hexanoylamino, tetradecanoylamino) exhibit 60–79% PCAF HAT inhibition, as seen in compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) .
  • Quinazolinone vs. Carboxyphenyl Moieties: The 4-oxo-2-sulfanylidene quinazolinone ring replaces carboxyphenyl groups found in analogs like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (8). This substitution introduces hydrogen-bonding capabilities via the sulfanylidene and carbonyl groups, which could enhance binding to enzymes or receptors.

Hypothesized Bioactivity:

The sulfanylidene group may also confer antioxidant or metal-chelating properties, diverging from PCAF HAT inhibition observed in carboxyphenyl analogs .

Comparison with Metal-Complexed Benzamides

Benzamide derivatives such as 4-Chloro-N-(dibenzylcarbamothioyl)benzamide form palladium(II) and platinum(II) complexes with demonstrated antimicrobial activity (e.g., MIC values comparable to ampicillin) . In contrast, the target compound lacks metal-coordinating groups like carbamothioyl, suggesting its bioactivity may rely on direct molecular interactions rather than metal complexation.

Data Table: Structural and Functional Comparison

Compound Name/Structure Key Substituents Bioactivity (Reported or Hypothetical) Reference
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (8) 2-hexanoylamino, 4-carboxyphenyl 67% PCAF HAT inhibition
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) 2-tetradecanoylamino, 3-carboxyphenyl 79% PCAF HAT inhibition
4-Chloro-N-(dibenzylcarbamothioyl)benzamide 4-chloro, dibenzylcarbamothioyl Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus)
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide Cycloheptyl, 4-oxo-2-sulfanylidene quinazolinyl Hypothetical: Kinase inhibition, antioxidant N/A

Research Implications

  • Structural Optimization : The cycloheptyl group’s bulkiness may require tuning to balance bioavailability and target engagement.
  • Activity Screening: Prioritize assays for kinase inhibition, protease modulation, or antioxidant activity based on quinazolinone precedents.
  • Synthetic Challenges: Developing efficient routes for the sulfanylidene quinazolinone moiety will be critical for scalability.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures >95% purity .

Q. Table 1: Example Optimization of Coupling Reaction

SolventTemp (°C)CatalystYield (%)Purity (%)
DMF70EDC/HOBt6892
THF60DCC5585
DCM40None3078

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., cycloheptyl protons at δ 1.4–1.8 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 476.12) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% for pharmacological studies) .

Advanced: How can researchers address contradictory biological activity data across studies?

Answer: Discrepancies may arise from assay variability, impurities, or target selectivity. Mitigation strategies include:

  • Reproducibility checks : Replicate assays in multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .
  • Metabolite profiling : LC-MS/MS to rule out degradation products interfering with activity .
  • Target validation : siRNA knockdown or CRISPR-Cas9 to confirm pathway specificity .

Example : A study reporting inconsistent IC50_{50} values in kinase inhibition assays might re-evaluate ATP concentration or enzyme lot variability .

Advanced: What computational approaches predict the binding mode of this compound with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PARP-1, EGFR). The quinazolinone sulfur and benzamide carbonyl often form hydrogen bonds with catalytic residues .
  • MD simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, highlighting key hydrophobic interactions with cycloheptyl groups .

Q. Table 2: Docking Scores for Common Targets

TargetDocking Score (kcal/mol)Key Interactions
PARP-1-9.2S=O⋯His862, NH⋯Tyr907
EGFR-8.7Benzamide⋯Leu694

Basic: What are the primary biological targets or pathways implicated for this compound?

Answer:

  • Kinase inhibition : Targets EGFR, VEGFR, and PARP-1 due to structural mimicry of ATP-binding pockets .
  • Antimicrobial activity : Disruption of bacterial DNA gyrase via sulfanylidene group interactions .
  • Apoptosis induction : Upregulation of caspase-3/7 in cancer cell lines (e.g., MCF-7, A549) .

Advanced: How can microwave-assisted synthesis improve the production of this compound?

Answer: Microwave irradiation accelerates reaction kinetics and reduces side products:

  • Quinazolinone cyclization : 15-minute reactions at 120°C vs. 6 hours conventionally, yielding >80% .
  • Coupling step : 30-minute microwave cycles in DMF increase yields by 20% compared to thermal methods .

Key parameters : Power (300–500 W), solvent dielectric constant, and controlled cooling to prevent decomposition .

Advanced: What structural modifications enhance the pharmacological profile of this quinazoline-benzamide derivative?

Answer:

  • Quinazolinone substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) at position 6 improves kinase inhibition .
  • Benzamide optimization : Replacing cycloheptyl with bicyclic moieties (e.g., adamantyl) enhances blood-brain barrier penetration .
  • Prodrug strategies : Esterification of the sulfanylidene group for improved oral bioavailability .

Q. Table 3: SAR of Substituent Effects on IC50_{50}

R GroupTarget IC50_{50} (nM)LogP
-H4502.1
-Cl1202.8
-CF3_3853.2

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